4-Piperidinemethanol

概述

描述

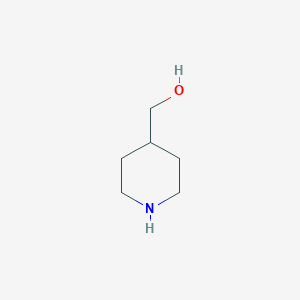

4-Piperidinemethanol is an organic compound belonging to the class of amino alcohols, characterized by the presence of both amino and hydroxyl functional groups. Its chemical formula is C6H13NO, and it is known for its applications in various chemical processes. This compound is a colorless liquid and is commonly used as a building block in the synthesis of pharmaceuticals and agrochemicals .

准备方法

Synthetic Routes and Reaction Conditions: One common method for synthesizing 4-Piperidinemethanol involves the reduction of ethyl piperidine-4-carboxylate using lithium aluminum hydride in anhydrous tetrahydrofuran. The reaction is typically carried out at 0°C, followed by stirring at room temperature for 35 minutes .

Industrial Production Methods: In industrial settings, this compound can be produced through similar reduction processes, often scaled up to accommodate larger quantities. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product .

化学反应分析

Types of Reactions: 4-Piperidinemethanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be further reduced to form different derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products: The major products formed from these reactions include various derivatives of piperidine, which can be further utilized in the synthesis of complex organic molecules .

科学研究应用

Chemical Properties and Structure

- Molecular Formula : CHNO

- Molecular Weight : 115.18 g/mol

- CAS Number : 6457-49-4

- Appearance : White to almost white powder or crystalline solid

- Melting Point : 58.0 to 63.0 °C

Medicinal Chemistry

4-Piperidinemethanol serves as a crucial intermediate in the synthesis of various pharmaceuticals, particularly in the development of drugs targeting neurological and cardiovascular systems.

Case Studies

- Acetylcholinesterase Inhibitors : The compound has been utilized in synthesizing potent and selective inhibitors of acetylcholinesterase, which are critical for treating conditions like Alzheimer's disease .

- GPIIb/IIIa Antagonists : It has also been employed in the synthesis of GPIIb/IIIa antagonists, which are vital in managing thrombotic disorders .

Data Table: Medicinal Applications

| Application | Reference |

|---|---|

| Inhibitors of Acetylcholinesterase | Villalobos et al., J. Med. Chem. (1994) |

| GPIIb/IIIa Antagonists | Hoekstra et al., J. Med. Chem. (1999) |

Organic Synthesis

In organic synthesis, this compound is a valuable building block for creating complex molecules.

Synthetic Routes

- N-tert-butoxycarbonyl Derivatives : It can be converted into N-tert-butoxycarbonyl-4-hydroxymethyl piperidine, which is useful for further transformations in drug synthesis .

- Desferrioxamine B Synthesis : The compound is involved in synthesizing desferrioxamine B derivatives, which have applications in iron chelation therapy .

Data Table: Synthetic Applications

Material Science

Beyond its pharmaceutical applications, this compound has been explored for use in materials science, particularly in the development of polymers and nanomaterials.

Applications in Nonlinear Optics

The compound has been investigated as a monomer for phenylene–ethynylene oligomers, showing potential for use in nonlinear optical materials .

Data Table: Material Science Applications

作用机制

The mechanism of action of 4-Piperidinemethanol involves its interaction with various molecular targets and pathways. The compound’s hydroxyl and amino groups allow it to form hydrogen bonds and participate in nucleophilic reactions, which are crucial for its biological activity. These interactions can modulate the activity of enzymes and receptors, leading to its effects in biological systems .

相似化合物的比较

- 3-Piperidinemethanol

- 2-Piperidinemethanol

- 4-Hydroxypiperidine

- 1-Boc-4-hydroxypiperidine

Comparison: 4-Piperidinemethanol is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to its analogs, it offers a versatile platform for introducing piperidine and hydroxyl moieties into different molecules, making it particularly valuable in pharmaceutical and agrochemical synthesis .

生物活性

4-Piperidinemethanol, a derivative of piperidine, has garnered attention in pharmaceutical research due to its diverse biological activities. This article compiles findings on its synthesis, biological effects, and potential therapeutic applications based on recent studies.

Chemical Structure and Synthesis

This compound is characterized by a piperidine ring with a hydroxymethyl group at the 4-position. This structure allows for various modifications that can enhance its biological activity. The synthesis of this compound often involves the reduction of corresponding ketones or the alkylation of piperidine derivatives.

Biological Activity Overview

This compound exhibits a range of biological activities, including:

- Antimicrobial Activity : Studies have shown that derivatives of piperidine, including this compound, possess significant antimicrobial properties. For instance, compounds derived from piperidine have been evaluated against Mycobacterium tuberculosis and demonstrated varying degrees of effectiveness with minimum inhibitory concentrations (MIC) ranging from 2 to 4 µg/mL against resistant strains .

- Analgesic and Anesthetic Properties : Research indicates that certain piperidine derivatives can act as local anesthetics. For example, compounds synthesized from this compound have been evaluated for their analgesic effects in animal models .

- Neuropharmacological Effects : Piperidine derivatives are known to interact with neurotransmitter systems. Some studies suggest that this compound may influence acetylcholine receptors, which could lead to applications in treating neurological disorders .

Antimicrobial Activity

A study focused on the synthesis of piperidinothiosemicarbazone derivatives revealed that modifications to the piperidine structure could significantly enhance antimicrobial activity. The most effective derivatives showed selective inhibition against M. tuberculosis, indicating the importance of structural configuration in determining biological efficacy .

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| This compound | 2-4 | Effective against M. tuberculosis |

| Derivative A | 0.5 | Highly effective against resistant strains |

| Derivative B | >1000 | Non-selective |

Analgesic Properties

In a comparative study, several substituted piperidines were screened for local anesthetic properties. The results indicated that certain derivatives of this compound exhibited comparable efficacy to established anesthetics, suggesting potential for further development in pain management therapies .

Neuropharmacological Studies

Research has demonstrated that piperidine derivatives can modulate neurotransmitter systems. Specifically, compounds derived from this compound have been shown to interact with acetylcholine receptors, which may have implications for treating conditions such as Alzheimer's disease and other cognitive disorders .

Case Studies

- Case Study on Antimicrobial Efficacy : A series of experiments conducted on modified piperidinothiosemicarbazones highlighted the significant antimicrobial properties of this compound derivatives against various bacterial strains, including Gram-positive and Gram-negative bacteria. The study concluded that structural modifications could lead to enhanced potency and selectivity .

- Local Anesthetic Evaluation : In vivo studies assessed the analgesic effects of several piperidine derivatives derived from this compound. Results indicated a dose-dependent response in pain relief comparable to traditional local anesthetics, paving the way for new formulations in pain management .

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 4-Piperidinemethanol, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis of this compound typically involves catalytic hydrogenation or palladium-catalyzed α-alkylation. For example, palladacycle catalysts (e.g., Pd-based complexes) enable efficient coupling of ketones with aminobenzyl alcohol under hydrogen-borrowing conditions, achieving yields up to 91% . Key variables include catalyst loading (1–5 mol%), solvent choice (toluene or DMF), and temperature (80–120°C). Purity (>95%) is confirmed via ¹H/¹⁹F NMR and GC analysis .

Q. How can researchers characterize the physical and chemical properties of this compound for experimental reproducibility?

- Methodological Answer : Standard characterization includes:

- Thermal properties : Melting point (55–59°C) and boiling point (118–120°C/10 mmHg) via differential scanning calorimetry (DSC) .

- Spectroscopic analysis : ¹H NMR (δ 3.5–4.0 ppm for -CH₂OH), IR (O-H stretch ~3300 cm⁻¹), and mass spectrometry (m/z 129 for molecular ion) .

- Purity assessment : HPLC with UV detection (λ = 254 nm) or GC-MS to quantify impurities .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Safety measures include:

- Personal protective equipment (PPE) : Gloves (nitrile), eye protection, and P3 respirators for aerosol control .

- Ventilation : Use fume hoods to mitigate inhalation risks.

- Decontamination : Wash skin with soap/water for spills; avoid incompatible materials (strong acids/bases) to prevent hazardous decomposition .

Advanced Research Questions

Q. How can catalytic methodologies be optimized for synthesizing this compound derivatives with enhanced bioactivity?

- Methodological Answer : Advanced strategies include:

- Catalyst design : Chiral palladacycles (e.g., Pd-Phox) for enantioselective alkylation to generate derivatives like α-(2,3-dimethoxyphenyl)-4-piperidinemethanol .

- Substrate scope : Testing substituted acetophenones (e.g., 4-fluoro) to evaluate steric/electronic effects on reaction efficiency (yields: 78–91%) .

- Mechanistic studies : DFT calculations to map transition states and identify rate-limiting steps .

Q. What analytical challenges arise in resolving structural ambiguities of this compound derivatives, and how can they be addressed?

- Methodological Answer : Common challenges include:

- Stereoisomerism : Use chiral HPLC columns (e.g., Chiralpak AD-H) or circular dichroism (CD) to distinguish enantiomers .

- Polymorphism : X-ray crystallography to confirm crystal packing and hydrogen-bonding networks .

- Data interpretation : Employ tandem MS (MS/MS) for fragmentation patterns and 2D NMR (COSY, HSQC) to assign overlapping signals .

Q. How should researchers address contradictions in reported bioactivity data for this compound analogs?

- Methodological Answer : Systematic approaches include:

- Meta-analysis : Compare datasets across studies (e.g., enzyme inhibition IC₅₀ values) using standardized assays (e.g., fluorescence polarization).

- Experimental replication : Verify key findings (e.g., serotonin receptor binding of MDL100907 derivatives) under controlled conditions .

- Error analysis : Quantify uncertainties from instrumentation (e.g., ±5% for HPLC) and biological variability (n ≥ 3 replicates) .

Q. What strategies are effective for integrating this compound into solid-phase organic synthesis (SPOS) workflows?

- Methodological Answer : Key steps involve:

- Linker selection : Use Wang or Rink amide resins for hydroxymethyl attachment .

- Coupling conditions : Activate this compound with DCC/HOBt in DCM, followed by Fmoc deprotection (20% piperidine/DMF) .

- Quality control : Monitor loading efficiency via Kaiser test and cleavage yield (TFA/water) .

Q. Data Management and Reproducibility

Q. How should raw and processed data from this compound studies be organized to ensure reproducibility?

- Methodological Answer : Follow these guidelines:

- Raw data : Store in appendices (e.g., NMR spectra, chromatograms) with metadata (instrument parameters, date) .

- Processed data : Include in main text (e.g., yield tables, kinetic plots) using software like OriginLab or Python pandas .

Q. What frameworks (e.g., FINER, PICO) are suitable for formulating hypothesis-driven research questions on this compound?

- Methodological Answer : Apply:

- PICO : Population (e.g., enzyme targets), Intervention (derivative synthesis), Comparison (wild-type vs. mutant receptors), Outcome (binding affinity) .

- FINER : Ensure questions are Feasible (lab resources), Novel (unexplored derivatives), Ethical (non-toxic intermediates), and Relevant (therapeutic potential) .

属性

IUPAC Name |

piperidin-4-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO/c8-5-6-1-3-7-4-2-6/h6-8H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBXHCBLBYQEYTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00329521 | |

| Record name | 4-Piperidinemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00329521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6457-49-4 | |

| Record name | 4-Piperidinemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6457-49-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Piperidinemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00329521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Piperidinemethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.130.685 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。